



Preparation of 12:0 EPC Chloride Liposomes: An Application Note and Protocol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are artificially-prepared vesicles composed of a lipid bilayer and are extensively used as potent drug delivery vehicles due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents.[1][2][3] 1,2-dilauroyl-sn-glycero-3-phosphocholine (12:0 EPC or DLPC) is a saturated phospholipid containing two 12-carbon lauric acid chains.[4][5] The chloride salt form, 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt), is a cationic lipid, which imparts a positive surface charge to the resulting liposomes.[5] This positive charge can enhance the interaction of liposomes with negatively charged cell membranes, making them promising candidates for gene delivery and other targeted therapies.

This document provides a detailed protocol for the preparation of **12:0 EPC chloride** liposomes using the well-established thin-film hydration followed by extrusion method.[6][7][8] This technique is favored for its simplicity and its ability to produce unilamellar vesicles with a controlled and homogenous size distribution.[6][9]

Experimental Protocol

This protocol details the thin-film hydration and extrusion method for preparing unilamellar **12:0 EPC chloride** liposomes, often incorporating cholesterol to enhance membrane stability.



Materials and Equipment

Lipids:

- 1,2-dilauroyl-sn-glycero-3-ethylphosphocholine (chloride salt) (12:0 EPC chloride)
- Cholesterol (Chol)

Solvents and Buffers:

- Chloroform or a 2:1 (v/v) mixture of chloroform and methanol
- Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, 10 mM Tris-HCl pH 7.4)
- · Nitrogen gas

Equipment:

- Round-bottom flask
- Rotary evaporator
- Water bath
- Vacuum pump
- Liposome extruder with temperature control (e.g., Avanti Mini-Extruder)
- Polycarbonate membranes (100 nm pore size)
- · Gas-tight syringes
- Vortex mixer
- Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis
- Zeta potential analyzer

Step-by-Step Methodology



1. Lipid Preparation and Film Formation:

- Lipid Dissolution: In a clean round-bottom flask, dissolve the 12:0 EPC chloride and cholesterol in chloroform or a chloroform:methanol mixture. A common molar ratio is 7:3 (12:0 EPC chloride:Cholesterol). The typical lipid concentration in the organic solvent is between 10-20 mg/mL.[7]
- Solvent Evaporation: Attach the flask to a rotary evaporator. The water bath temperature should be set to ensure efficient solvent removal without degrading the lipids (e.g., 30-40°C).
- Film Formation: Reduce the pressure and rotate the flask to evaporate the organic solvent. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.
- Drying: To remove any residual organic solvent, place the flask under a high vacuum for at least 2 hours, or preferably overnight.[3]

2. Hydration of the Lipid Film:

- Pre-heating the Buffer: Warm the desired hydration buffer to a temperature above the phase transition temperature (Tm) of the lipids. The Tm of 12:0 EPC (DLPC) is approximately -2°C, so hydration can be effectively performed at room temperature.[10]
- Hydration: Add the pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension (typically 1-50 mM).
- Vesicle Formation: Agitate the flask to hydrate the lipid film. This can be done by gentle
 hand-swirling or vortexing. This process causes the lipid film to peel off the flask wall and
 self-assemble into multilamellar vesicles (MLVs). This step should be continued for 30-60
 minutes.

3. Liposome Extrusion (Sizing):

• Extruder Assembly: Assemble the liposome extruder according to the manufacturer's instructions, fitted with a 100 nm polycarbonate membrane.



- Temperature Control: Maintain the extruder at a temperature above the Tm of the lipids. For
 12:0 EPC chloride, room temperature is sufficient.
- Extrusion Process: Draw the MLV suspension into a gas-tight syringe and place it in the extruder. Force the suspension through the polycarbonate membrane by applying pressure to the syringe plunger. Collect the extruded liposome suspension in a clean vial.
- Homogenization: For a uniform size distribution, pass the liposome suspension through the membrane 11 to 21 times.[11] The resulting suspension will contain large unilamellar vesicles (LUVs) with a diameter close to the pore size of the membrane.

Characterization

The prepared liposomes should be characterized to determine their key physicochemical properties.

- Size and Polydispersity Index (PDI): The mean hydrodynamic diameter and PDI of the liposomes should be measured using Dynamic Light Scattering (DLS). A PDI value of 0.3 or below is generally considered indicative of a homogenous liposome population.[9]
- Zeta Potential: The surface charge of the liposomes is determined by measuring the zeta
 potential. Given that 12:0 EPC chloride is a cationic lipid, the expected zeta potential will be
 positive. A zeta potential with a magnitude of ±30 mV or greater suggests good colloidal
 stability.[12]

Data Presentation

The following table summarizes the key parameters for the preparation of **12:0 EPC chloride** liposomes and the expected characteristics of the final product.



Parameter	Value/Range	Reference/Note
Lipid Composition		
Primary Lipid	1,2-dilauroyl-sn-glycero-3- ethylphosphocholine (chloride salt)	Cationic Lipid
Co-lipid	Cholesterol	For membrane stability
Molar Ratio (Lipid:Chol)	7:3 to 1:1	Common ratios for stable liposomes
Preparation Parameters		
Initial Lipid Concentration	10-20 mg/mL (in organic solvent)	[7]
Final Lipid Concentration	1-50 mM (in aqueous buffer)	
Hydration Buffer	PBS (pH 7.4) or 10 mM Tris- HCl (pH 7.4)	Physiologically relevant buffers
Hydration Temperature	Room Temperature (~25°C)	Above the Tm of 12:0 EPC $(-2^{\circ}C)[10]$
Extrusion Parameters		
Membrane Pore Size	100 nm	To produce LUVs
Number of Passes	11-21	For a homogenous size distribution[11]
Extrusion Temperature	Room Temperature (~25°C)	Above the Tm of 12:0 EPC
Expected Characteristics		
Mean Diameter (Z-average)		Typically slightly larger than the membrane pore size
Polydispersity Index (PDI)	≤ 0.3	Indicates a monodisperse population[9]
Zeta Potential	Positive (e.g., +20 to +40 mV)	Due to the cationic nature of 12:0 EPC chloride



Visualized Workflow

The following diagram illustrates the workflow for the preparation of **12:0 EPC chloride** liposomes.



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